molecular formula C7H9F2N3 B13527200 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13527200
M. Wt: 173.16 g/mol
InChI Key: FLRKHTCMZIJZQE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a difluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluoromethylated precursor with a suitable pyrazine derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazine derivatives, while reduction can produce tetrahydropyrazolo[1,5-a]pyrazine derivatives with modified functional groups .

Scientific Research Applications

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The pyrazolo[1,5-a]pyrazine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold for drug discovery and other applications .

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H9F2N3/c8-7(9)6-3-5-4-10-1-2-12(5)11-6/h3,7,10H,1-2,4H2

InChI Key

FLRKHTCMZIJZQE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C(F)F)CN1

Origin of Product

United States

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